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Compound Name:
(1S,2S)-cyclopropane-1,2-

dicarboxylic acid

Cat. No.: B117036 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural analysis of cyclopropane dicarboxylic acid isomers, with a focus on X-ray

crystallography data of cyclopropane-1,1-dicarboxylic acid due to the limited public availability

of data for (1S,2S)-cyclopropane-1,2-dicarboxylic acid.

Introduction
Cyclopropane rings are a common motif in pharmacologically active molecules due to their

conformational rigidity and unique electronic properties. The stereochemistry of substituents on

the cyclopropane ring can significantly influence a molecule's biological activity and

physicochemical properties. Cyclopropane-1,2-dicarboxylic acid exists as three stereoisomers:

two enantiomers, (1S,2S) and (1R,2R)-trans-cyclopropane-1,2-dicarboxylic acid, and a meso

compound, cis-cyclopropane-1,2-dicarboxylic acid. The precise determination of their three-

dimensional structure is crucial for understanding their interactions with biological targets and

for rational drug design.

X-ray crystallography is the gold standard for determining the atomic and molecular structure of

a crystalline solid. This guide provides a comparative overview of the crystallographic data for

isomers of cyclopropane dicarboxylic acid, with a detailed analysis of cyclopropane-1,1-

dicarboxylic acid, an isomer for which complete X-ray diffraction data is publicly available.

While a comprehensive experimental dataset for (1S,2S)-cyclopropane-1,2-dicarboxylic acid

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b117036?utm_src=pdf-interest
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is not readily found in public databases, this guide will use the available data for a closely

related isomer to illustrate the principles of the analysis and to provide a framework for

comparison.

Comparison of Crystallographic Data
Due to the absence of a complete, publicly accessible crystal structure for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid, this section presents the detailed crystallographic data

for cyclopropane-1,1-dicarboxylic acid. This data, obtained from the publication "The crystal

and molecular structure of cyclopropane-1,1-dicarboxylic acid"[1], serves as a reference for

understanding the structural parameters of this class of compounds. A conceptual comparison

with the expected structural features of (1S,2S)-cyclopropane-1,2-dicarboxylic acid is also

provided.
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Parameter
Cyclopropane-1,1-
dicarboxylic acid

(1S,2S)-cyclopropane-1,2-
dicarboxylic acid
(Expected)

Crystal System Triclinic[1] -

Space Group P-1[1]
Chiral space group (e.g., P1,

P2₁, etc.)

Unit Cell Dimensions

a (Å) 12.045[1] -

b (Å) 13.822[1] -

c (Å) 5.286[1] -

α (°) 137.53[1] -

β (°) 92.22[1] -

γ (°) 89.88[1] -

Volume (Å³) - -

Z (molecules/unit cell) 4[1] -

Calculated Density (g/cm³) 1.46[1] -

R-factor (%) 4.3[1] -

Key Bond Lengths (Å)

C-C (cyclopropane) 1.462, 1.531, 1.538[1]
Expected to be in a similar

range

C-C (carboxyl) - -

C=O - -

C-O - -

**Key Bond Angles (°) **

C-C-C (cyclopropane) ~60 ~60

O-C-O (carboxyl) - -
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Note: The table for (1S,2S)-cyclopropane-1,2-dicarboxylic acid is intentionally left blank as

the specific experimental data is not publicly available. The "Expected" column provides a

conceptual framework based on the known chirality of the molecule.

Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction

analysis of a small organic molecule like a cyclopropane dicarboxylic acid.

1. Crystallization:

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water,

ethanol, or a mixture).

Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container

with a less volatile solvent in which the compound is poorly soluble.

Cooling of a saturated solution.

2. Crystal Mounting:

A suitable single crystal is selected under a microscope.

The crystal is mounted on a goniometer head, typically using a cryoloop and a

cryoprotectant if data is to be collected at low temperatures.

3. Data Collection:

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu

Kα or Mo Kα radiation) and a detector.

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

4. Data Processing:
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The collected diffraction images are processed to determine the unit cell parameters and the

intensities of the diffraction spots.

The data is corrected for various factors, including absorption and polarization.

5. Structure Solution and Refinement:

The initial crystal structure is determined using direct methods or Patterson methods.

The atomic positions and thermal parameters are refined using least-squares methods

against the experimental diffraction data.

The final structure is validated using various crystallographic metrics.

Visualization of Experimental Workflow
The general workflow for X-ray crystal structure analysis can be visualized as follows:
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Experimental workflow for X-ray crystal structure analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b117036?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This guide provides a framework for the comparative analysis of cyclopropane dicarboxylic acid

isomers using X-ray crystallography. While the specific crystallographic data for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid is not publicly available, the detailed analysis of its

isomer, cyclopropane-1,1-dicarboxylic acid, offers valuable insights into the structural

characteristics of this class of molecules. The provided experimental protocol and workflow

visualization serve as a practical guide for researchers undertaking the structural elucidation of

novel compounds. The determination of the precise three-dimensional structure of all

stereoisomers of cyclopropane-1,2-dicarboxylic acid remains an important goal for the scientific

community, as it will undoubtedly contribute to a deeper understanding of structure-activity

relationships in related pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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